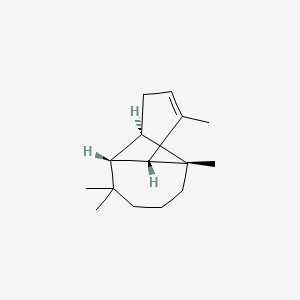

(+)-alpha-Longipinene

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like (+)-alpha-Longipinene often involves strategic functionalization of precursor molecules. One approach is the palladium-catalyzed auxiliary-directed sp(3) C-H functionalization, which offers a pathway for synthesizing amino acids with complex side chains, potentially applicable to synthesizing derivatives of this compound (He et al., 2016).

Molecular Structure Analysis

The absolute configuration of the alpha-methylbutyryl residue in longipinene derivatives has been established, which is crucial for understanding the molecular structure and stereochemistry of this compound and its derivatives. This configuration was determined by chemical correlation methods, providing insights into the chirality and biogenetic origin of these compounds (ÁLVAREZ-GARCÍA et al., 2005).

Chemical Reactions and Properties

Regioselective oxidation of this compound by Aspergillus niger has shown that it can be converted to three new terpenoids, highlighting the compound's reactivity and the potential for producing novel derivatives with different functional groups. These structural determinations are made through NMR, IR, and mass spectral studies, illustrating the diverse chemical reactions this compound can undergo (Sakata & Miyazawa, 2010).

Physical Properties Analysis

Two-dimensional NMR studies have been applied to sesquiterpenic compounds like α-Longipinene, enabling the complete assignment of 1H and 13C spectra. This approach offers detailed insights into the physical properties of α-Longipinene, such as its structural conformation and interactions at the atomic level (Faure et al., 1986).

Chemical Properties Analysis

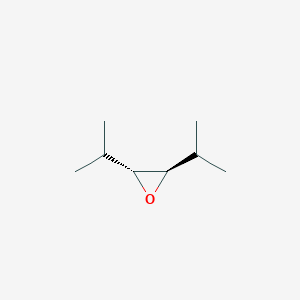

The reversion of longipinane to himachalane and the study of longipinene epoxide under acid catalysis have revealed several products resulting from fragmentation and Wagner-Meerwein rearrangement. These studies not only underscore the chemical versatility of this compound but also its potential as a precursor for synthesizing a wide range of chemical entities with diverse functionalities (Shastri & Dev, 1992).

Aplicaciones Científicas De Investigación

Biocatalytic Oxidation : A study by Sakata and Miyazawa (2010) explored the regioselective oxidation of (+)-alpha-longipinene using Aspergillus niger as a biocatalyst. This process yielded new terpenoids with potential applications in pharmaceuticals and flavoring agents (Sakata & Miyazawa, 2010).

Pheromone Identification : Xu et al. (2020) identified α-longipinene as a component of a female-produced pheromone in the Asian longhorn beetle, Anoplophora glabripennis. This discovery has implications for pest control and ecological research (Xu et al., 2020).

Potential α-Amylase Inhibitor : In the essential oil from Cedrus deodara cones, longipinene was identified as a potential α-amylase inhibitor by Xu et al. (2017). This suggests its potential use in treating diabetes and obesity (Xu et al., 2017).

Natural Product Chemistry : ÁLVAREZ-GARCÍA et al. (2005) worked on determining the absolute configuration of the alpha-methylbutyryl residue in longipinene derivatives from Stevia pilosa. This research contributes to our understanding of natural product chemistry and biogenesis (ÁLVAREZ-GARCÍA et al., 2005).

Oxygenated Sesquiterpene Derivatives Production : Ly et al. (2017) improved a P450-based recombinant Escherichia coli whole-cell system for producing oxygenated sesquiterpene derivatives, using (+)-α-longipinene as a model substrate. This has potential applications in flavor and fragrance industries (Ly et al., 2017).

Nuclear Magnetic Resonance Analysis : Joseph-Nathan et al. (1991) employed high-performance liquid chromatography and nuclear magnetic resonance for analyzing longipinene derivatives, aiding in the identification and study of natural products (Joseph-Nathan et al., 1991).

Propiedades

IUPAC Name |

(1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3/t11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICYDYJTCDBHMZ-COMQUAJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C3C1C2(CCCC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CCCC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975297 | |

| Record name | alpha-Longipinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5989-08-2 | |

| Record name | α-Longipinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Longipinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Longipinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-LONGIPINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/104AN9V5Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of (+)-alpha-longipinene and how was it determined?

A: this compound possesses a unique carbon skeleton first reported in 1960. [, ] While its exact 3D structure is not explicitly provided in the provided research, key studies utilize techniques like NMR, IR, specific rotation, and mass spectrometry for structural characterization of its derivatives. [, ]

Q2: What are the main sources of this compound?

A: this compound is found in the wood of Pinus sylvestris L. and Swedish sulfate turpentine. [] It's also a component of essential oils in various plants, including Ambrosia artemisiifolia [] and Lantana camara L. leaves and flowers. [] Additionally, it's found in Thai green chili paste (Nam Prig Noom). []

Q3: How does this compound contribute to the aroma profile of foods and plants?

A: While its specific odor profile isn't described in the provided research, its presence in the volatile fraction of Thai green chili paste [], alongside other aromatic compounds like esters and sulfides, suggests it contributes to the overall aroma. Similarly, its identification as a significant component in the essential oils of Ambrosia artemisiifolia [] and Lantana camara L. [] suggests a role in their characteristic scents.

Q4: What is the impact of food processing techniques on this compound levels?

A: Research on Thai green chili paste shows that thermal processing methods (pasteurization, sterilization) decrease this compound levels, while ultra-high pressure processing preserves a greater amount. [] This suggests processing techniques can significantly influence its concentration in food products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)

![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)

![(3S,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B1253632.png)